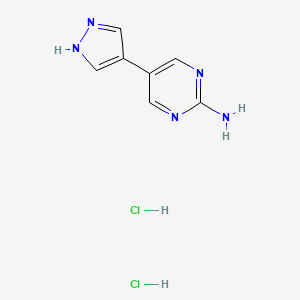

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride

Description

5-(1H-Pyrazol-4-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 5-position and an amine group at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological and pharmaceutical studies. The dihydrochloride form likely improves stability and handling compared to its free base counterpart, as seen in similar compounds requiring controlled storage conditions (cool, dry, protected from light) .

Properties

Molecular Formula |

C7H9Cl2N5 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

5-(1H-pyrazol-4-yl)pyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C7H7N5.2ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;;/h1-4H,(H,11,12)(H2,8,9,10);2*1H |

InChI Key |

JRFGCUWUNXQDCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)C2=CN=C(N=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the pyrimidine core followed by the introduction of the pyrazolyl substituent at the 5-position and the amine group at the 2-position. Two main synthetic routes are commonly reported:

Suzuki Coupling Reactions : This palladium-catalyzed cross-coupling between a halogenated pyrimidine derivative and a pyrazolylboronic acid or ester is a key step to install the pyrazole ring at the 5-position of the pyrimidine.

Buchwald–Hartwig Amination : This palladium-catalyzed amination reaction is used to introduce the amine substituent at the 2-position of the pyrimidine ring by coupling with aminopyrazoles or other amine sources.

Detailed Synthetic Procedure

A representative synthetic pathway reported in recent studies is as follows:

Preparation of 2,4-Dichloropyrimidine Intermediate : Commercially available 2,4-dichloropyrimidine or its substituted analogs are used as starting materials.

Suzuki Coupling at the 5-Position : The 5-position halide (usually chlorine) is selectively substituted with a pyrazol-4-yl group via Suzuki coupling. For example, (1H-pyrazol-4-yl)boronic acid pinacol ester is reacted with 2,4-dichloropyrimidine in the presence of PdCl2(dppf)·DCM catalyst, potassium carbonate base, and a solvent mixture of 1,4-dioxane/ethanol/water at reflux conditions. This yields 2-chloro-5-(1H-pyrazol-4-yl)pyrimidine derivatives in moderate to good yields (typically 42–69%).

Buchwald–Hartwig Amination at the 2-Position : The 2-chloro substituent is then displaced by an amine group through Buchwald–Hartwig amination using appropriate aminopyrazoles or amines under palladium catalysis, affording 5-(1H-pyrazol-4-yl)pyrimidin-2-amines.

Formation of Dihydrochloride Salt : The free base amine is converted to its dihydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and solubility.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | PdCl2(dppf)·DCM, K2CO3, 1,4-dioxane/EtOH/H2O, reflux | 42–69 | Selective substitution at 5-position |

| Buchwald–Hartwig Amination | Pd catalyst, appropriate amine, base, solvent, reflux | 16–57 | Amination at 2-position; yields vary |

| Salt Formation | HCl in solvent (e.g., ethanol or ether) | Quantitative | Formation of dihydrochloride salt |

Research Outcomes and Structure-Activity Relationships (SAR)

Biological Activity

Derivatives of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine, including the dihydrochloride salt, have been extensively evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors. Compound variants show potent inhibitory activity with Ki values as low as 0.005 µM and demonstrate selective antiproliferative effects against various cancer cell lines.

SAR Insights

The presence of the 1H-pyrazol-4-yl group at the 5-position is critical for high CDK2 inhibitory activity.

Modifications at the 2-position amine influence potency and selectivity; Buchwald–Hartwig amination allows for diverse amine substitutions to optimize activity.

Orientation and substitution patterns on the pyrazole ring significantly affect biological activity, as demonstrated by regioisomer studies.

Representative Data Table from Literature

| Compound ID | Substituent at C5 (Pyrazole) | Substituent at C2 (Amine) | CDK2 Ki (µM) | Antiproliferative GI50 (µM) | Comments |

|---|---|---|---|---|---|

| 15 | 1H-pyrazol-4-yl | Aminopyrazole | 0.005 | 0.127–0.560 | Most potent CDK2 inhibitor |

| 23 | 1H-pyrazol-4-yl (regioisomer) | Aminopyrazole | 0.090 | 7.350 | Reduced potency due to regioisomerism |

| 31 | 1-methyl-1H-pyrazol-4-yl | Aminopyrazole | 0.017 | — | Moderate activity |

Alternative Synthetic Approaches

Domino Reactions and Multicomponent Syntheses

Some studies report multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines to access pyrazolo-pyrimidine derivatives, offering alternative synthetic pathways with good selectivity and yields. However, these methods are less commonly used for the specific preparation of this compound.

Chlorination and Substitution Methods

Conversion of pyrimidinones to chlorides using phosphorus oxychloride (POCl3) followed by nucleophilic substitution with amines is another approach reported in related pyrazolopyrimidine syntheses. This method is more applicable to structurally related analogs rather than the direct synthesis of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Halogenated derivatives in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Key Observations:

Structural Variations :

- Halogen Substituents : Compounds 17 (Cl) and 18 (F) demonstrate that halogenation at the pyrimidine 5-position influences melting points and electronic properties. Chloro derivatives (e.g., 17 , 19 ) exhibit lower melting points (~200–268°C) compared to fluoro analogs (~283°C) .

- Salt Forms : The dihydrochloride form of the target compound likely increases aqueous solubility compared to neutral analogs like 17–20 , which may require organic solvents for dissolution.

The dihydrochloride form of the target compound may enhance bioavailability in such applications due to improved solubility .

Synthetic Strategies :

- All analogs in are synthesized via nucleophilic substitution (e.g., reacting 2-chloro-pyrimidines with pyrazole-amines). The target compound’s synthesis likely follows a similar route, with dihydrochloride formation occurring during purification .

Handling and Stability :

Biological Activity

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 2751615-06-0 |

| Molecular Formula | C7H9Cl2N5 |

| Molecular Weight | 234.1 g/mol |

| Purity | ≥95% |

| Origin of Product | United States |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2. CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the S phase to G2/M phase. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets, which results in cell cycle arrest. This inhibition leads to reduced cellular proliferation, making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown sub-micromolar growth inhibition (GI50 values ranging from 0.127 to 0.560 µM) against a panel of 13 cancer cell lines . Mechanistic studies revealed that the compound induces apoptosis and reduces the phosphorylation of retinoblastoma protein at Thr821, which is critical for cell cycle progression .

Comparison with Similar Compounds

In comparison with other pyrazole derivatives, such as N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines, this compound demonstrates unique selectivity and potency as a CDK2 inhibitor. For example, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines have been reported to have a Ki value of 0.005 µM against CDK2, indicating high potency .

Case Studies

Case Study 1: Inhibition of Ovarian Cancer Cell Lines

A study investigating the effects of this compound on ovarian cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis induction. The study highlighted that the compound effectively reduced retinoblastoma phosphorylation levels and showed potential for further development as an anticancer agent .

Case Study 2: Selectivity Profile

In another research effort, the selectivity profile of this compound was assessed against various kinases. It was found to be highly selective for CDK2 compared to other cyclin-dependent kinases (CDKs), suggesting that modifications in its structure could enhance its selectivity and efficacy further .

Q & A

Q. What synthetic methodologies are commonly employed for 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, followed by coupling with pyrimidine precursors. Key parameters include reaction temperature (80–120°C), solvent systems (e.g., ethanol/water mixtures), and stoichiometric ratios of reactants. Post-synthetic treatment with HCl yields the dihydrochloride salt. Optimization studies suggest yields can reach 80–85% under reflux conditions with controlled pH .

Q. Which spectroscopic techniques are critical for structural characterization, and what key features should researchers prioritize?

- ¹H NMR : Pyrazole protons appear as singlets at δ 7.8–8.2 ppm, while pyrimidine protons resonate at δ 8.5–8.9 ppm.

- ¹³C NMR : Aromatic carbons in the pyrazole and pyrimidine rings are observed at 140–160 ppm.

- HRMS : Confirms molecular mass (e.g., [M+H]+ at m/z 242.0312 for C₇H₉Cl₂N₅).

- X-ray crystallography : Determines space group (e.g., P2₁/c) and hydrogen-bonding networks in the crystal lattice .

Q. What are the primary biological activities reported for this compound, and how are they assessed?

The compound exhibits kinase inhibitory activity (e.g., TrkA inhibition) and potential fungicidal effects. Assays include:

- In vitro kinase inhibition using fluorescence polarization.

- Antifungal activity against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations, cell lines). Recommended approaches:

- Use orthogonal assays (e.g., enzymatic vs. cell-based).

- Validate binding affinities via isothermal titration calorimetry (ITC).

- Standardize protocols for compound solubility and stability in buffer systems .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Employ tools like AutoDock Vina with protein structures (e.g., TrkA PDB: 4AOJ). Key interactions include hydrogen bonds with kinase hinge regions (e.g., Glu590) and π-π stacking with aromatic residues.

- Free energy calculations : Predict binding energies (ΔG) using MM/GBSA methods to prioritize derivatives .

Q. How can the protonation state and salt stability be evaluated under physiological conditions?

- pH-dependent solubility : Monitor via HPLC across pH 1–7.4.

- Stability studies : Use X-ray powder diffraction to track salt form integrity under accelerated aging (40°C, 75% RH for 4 weeks) .

Key Recommendations for Researchers

- Synthesis : Prioritize cyclization conditions to minimize byproducts.

- Characterization : Combine NMR and HRMS for unambiguous structural confirmation.

- Biological Studies : Cross-validate activity data using complementary assays.

- Computational Modeling : Integrate docking with MD simulations for dynamic interaction analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.